molecular formula C22H24N4O3 B2452179 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone CAS No. 1251589-95-3

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone

Cat. No.: B2452179
CAS No.: 1251589-95-3
M. Wt: 392.459
InChI Key: GGOHNYUAJMFXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a hybrid structure combining a 1,3,4-oxadiazole ring and a piperazine moiety. The 1,3,4-oxadiazole scaffold is a privileged structure in heterocyclic chemistry known for its diverse bioactivity and potential as a pharmacophore in developing enzyme inhibitors . The piperazine ring is a highly prevalent feature in pharmaceuticals and bioactive molecules, often employed to optimize pharmacokinetic properties, serve as a linker, or contribute directly to binding affinity with biological targets . This specific molecular architecture suggests potential utility in various early-stage research applications. Compounds containing similar 1,3,4-oxadiazole and piperazine motifs are frequently investigated as potential inhibitors for a range of enzymatic targets . For instance, analogous structures have been explored for their activity against PARP1, an enzyme target in oncology research , and tyrosinase, a target in dermatological and pigment disorder research . The presence of the 4-(p-tolyl)piperazine group is a structural feature found in ligands targeting various neurological receptors . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the associated safety data sheet (SDS).

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-16-3-7-18(8-4-16)25-11-13-26(14-12-25)21(27)15-20-23-24-22(29-20)17-5-9-19(28-2)10-6-17/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOHNYUAJMFXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies, including its effects on cancer cell lines and other pharmacological properties.

  • Molecular Formula : C19H22N4O3
  • Molecular Weight : 358.41 g/mol
  • CAS Number : Not specified in the provided data.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety possess diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This section summarizes key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have focused on the anticancer properties of oxadiazole derivatives. For instance:

  • Cytotoxicity : In vitro studies have shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. The compound demonstrated IC50 values in the micromolar range, indicating potent activity against these cell lines .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via p53 activation
U-9372.41Cell cycle arrest at G0-G1 phase

Enzyme Inhibition

The compound has also been evaluated for its potential as an inhibitor of cholinesterases (AChE and BChE), enzymes involved in neurotransmission:

  • Inhibition Studies : Molecular docking studies suggest that the compound interacts non-covalently with AChE and BChE, blocking their active sites. This activity is relevant for treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Recent research has highlighted the biological potential of oxadiazole derivatives:

  • Study on Antitumor Activity :
    • A study reported that certain oxadiazole derivatives exhibited IC50 values lower than standard chemotherapy agents like doxorubicin against various cancer cell lines . These findings suggest that modifications to the oxadiazole structure can enhance anticancer potency.
  • Molecular Docking Studies :
    • Docking studies revealed strong interactions between the oxadiazole derivatives and target proteins, indicating potential for further development as therapeutic agents . The compounds showed promising binding affinities with target receptors involved in cancer progression.
  • Cytotoxicity Evaluation :
    • Compounds were assessed for cytotoxic effects on normal human cell lines alongside cancerous ones to evaluate selectivity. The results indicated minimal toxicity towards normal cells at therapeutic concentrations .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazole and piperazine exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone demonstrate moderate to excellent activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the oxadiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound's structural features also suggest potential antitumor activity. Studies on similar compounds have shown that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of pro-apoptotic proteins .

Table 2: Summary of Antitumor Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound DMCF-725Caspase activation
Compound EHeLa30Mitochondrial dysfunction

These findings indicate that this compound may possess significant antitumor properties worthy of further investigation.

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives containing oxadiazole showed promising antimicrobial activity against resistant strains .
  • Anticancer Research : Research published in Cancer Letters highlighted the ability of oxadiazole-based compounds to inhibit tumor growth in xenograft models, emphasizing their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone, and how can reaction yields be improved?

The synthesis typically involves cyclization of a hydrazide precursor to form the 1,3,4-oxadiazole ring, followed by coupling with a piperazine derivative. Key steps include:

  • Hydrazide Cyclization : Use phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux conditions (~120°C) to form the oxadiazole core .
  • Piperazine Coupling : React the oxadiazole intermediate with a 4-(p-tolyl)piperazine derivative in polar aprotic solvents (e.g., dimethylformamide) with a base (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Yield Optimization : Monitor reaction progress via TLC/HPLC and employ purification techniques like column chromatography or recrystallization to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxyphenyl (δ 3.8 ppm for OCH₃), oxadiazole (C=N peaks), and piperazine protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₁N₄O₃) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. How can solubility and stability be predicted for this compound in various solvents?

  • Solubility : The methoxyphenyl group enhances solubility in polar solvents (e.g., DMSO, methanol), while the aromatic oxadiazole and piperazine moieties favor moderate solubility in dichloromethane .
  • Stability : Conduct accelerated stability studies under varying pH (2–9) and temperatures (4–40°C). Oxadiazoles are generally stable but may degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent concentration (DMSO ≤0.1%) to minimize variability .
  • Mechanistic Follow-Up : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition) to confirm activity. For example, if cytotoxicity varies, validate via apoptosis markers (Annexin V/PI staining) .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT₁A/₂A receptors. The piperazine moiety likely binds to the receptor’s transmembrane helices, while the oxadiazole acts as a hydrogen bond acceptor .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Asp116 in 5-HT₁A) for mutagenesis validation .

Q. What structural modifications enhance selectivity for kinase inhibition while reducing off-target effects?

  • SAR Insights :
    • Oxadiazole Substituents : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to improve kinase binding .
    • Piperazine Modifications : Introduce bulkier substituents (e.g., 3,5-dimethoxyphenyl) to sterically hinder off-target interactions .
  • In Silico Screening : Use virtual libraries to prioritize analogs with lower predicted hERG channel liability .

Q. How does the compound’s stability under physiological conditions impact in vivo pharmacokinetics?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Oxadiazoles are prone to hydrolysis; consider prodrug strategies (e.g., esterification) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High binding (>90%) may limit CNS penetration .

Q. What experimental designs validate synergistic effects with existing chemotherapeutics?

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1) in cancer cell lines (e.g., MCF-7). Pre-treat cells with sub-IC₅₀ doses of the compound and doxorubicin .
  • Pathway Analysis : Perform RNA-seq to identify upregulated/downregulated genes (e.g., p53, Bcl-2) post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.